molecular formula C14H20O3 B13532670 3-(4-Isopropoxyphenyl)-3-methylbutanoic acid

3-(4-Isopropoxyphenyl)-3-methylbutanoic acid

Cat. No.: B13532670
M. Wt: 236.31 g/mol
InChI Key: WCDTXDFQRIINQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Isopropoxyphenyl)-3-methylbutanoic acid is an organic compound with the molecular formula C13H18O3 It is a derivative of butanoic acid, featuring an isopropoxy group attached to a phenyl ring, which is further connected to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropoxyphenyl)-3-methylbutanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-isopropoxybenzaldehyde.

    Grignard Reaction: The 4-isopropoxybenzaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form 3-(4-isopropoxyphenyl)-3-methylbutanol.

    Oxidation: The resulting alcohol is then oxidized using an oxidizing agent such as Jones reagent (chromic acid in acetone) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or distillation, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropoxyphenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Products include ketones or carboxylic acids.

    Reduction: Products include alcohols or aldehydes.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

3-(4-Isopropoxyphenyl)-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Isopropoxyphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For example, the carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Isopropoxyphenyl)-3-(2-methoxyphenyl)propionic acid: Similar structure but with an additional methoxy group.

    3-(4-Isopropoxyphenyl)-4-methylpentanoic acid: Similar structure but with a different alkyl chain length.

Uniqueness

3-(4-Isopropoxyphenyl)-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its isopropoxy group and phenyl ring provide steric and electronic effects that influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

3-methyl-3-(4-propan-2-yloxyphenyl)butanoic acid

InChI

InChI=1S/C14H20O3/c1-10(2)17-12-7-5-11(6-8-12)14(3,4)9-13(15)16/h5-8,10H,9H2,1-4H3,(H,15,16)

InChI Key

WCDTXDFQRIINQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(C)(C)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.